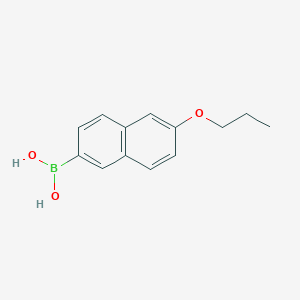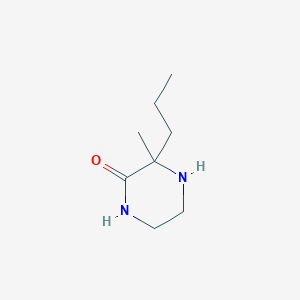
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
Vue d'ensemble
Description
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, commonly referred to as EDCPA, is an organic compound used in scientific research. It is a synthetic compound, meaning it is not naturally occurring in nature, and is created in laboratory conditions. This compound has a variety of applications in scientific research, including its use as a biochemical reagent, a biochemical marker, and a physiological marker. EDCPA has been studied extensively in the lab, and is known to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Hypolipemic Activity
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate and its derivatives demonstrate significant hypolipemic (lipid-lowering) activity. These compounds, including clofibrate-related derivatives, have been synthesized and tested for their efficacy in lowering lipid levels, showing promising results even at low dosages. The nature of the acid group substituent is a crucial factor in determining the effectiveness of these compounds, playing a significant role in modulating activity against cholesterol and triglycerides (Metz & Specker, 1975).
Metabolic Effects and Antidiabetic Potential
Some derivatives of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, such as FR149175, have been identified as potential therapeutic agents for non-insulin-dependent diabetes mellitus (NIDDM). These compounds exhibit hypoglycemic effects, improve hyperinsulinemia, and reduce plasma levels of triglyceride, free fatty acids, and total cholesterol. Additionally, they demonstrate anti-obesity properties by suppressing body weight gain (Yamamoto et al., 1997).
Oncogenic Potential and Renal Carcinogenesis Promotion
Certain studies have investigated the promoting effects of nephrotoxic compounds, including N-(3,5-dichlorophenyl)succinimide, on renal carcinogenesis. These compounds can significantly increase renal cell tumor incidence, suggesting their role as promoters in certain types of cancer (Shirai et al., 1984).
Biotransformation and Metabolite Analysis
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate undergoes biotransformation, resulting in various metabolites. Studies on the metabolic pathways of related compounds highlight the complexity of metabolic reactions, such as intramolecular hydroxylation-induced chlorine migration and the formation of unique metabolites, emphasizing the importance of understanding the metabolic fate of these compounds (Kolar & Schlesiger, 1975).
Propriétés
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-3-15-11(12(16)17-4-2)8-5-9(13)7-10(14)6-8/h5-7,11,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGWXYAVYDYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)




![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)
![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1425592.png)


![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)

![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)